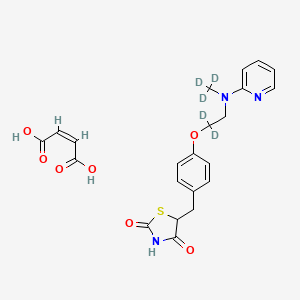![molecular formula C19H25N3O3 B2582402 N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1355606-10-8](/img/structure/B2582402.png)
N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, commonly known as NNPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. NNPC is a piperidine derivative that exhibits potent analgesic properties and has been studied extensively for its potential use in the treatment of pain. In
Scientific Research Applications
NNPC has been extensively studied for its potential use in the treatment of pain. It has been shown to exhibit potent analgesic properties in animal models of pain, including neuropathic and inflammatory pain. NNPC has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid withdrawal.
Mechanism of Action
The exact mechanism of action of NNPC is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which plays a key role in pain modulation. NNPC has been shown to increase the levels of endocannabinoids in the brain, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
NNPC has been shown to exhibit potent analgesic effects in animal models of pain. It has also been shown to reduce the withdrawal symptoms associated with opioid withdrawal. NNPC has been shown to increase the levels of endocannabinoids in the brain, which may contribute to its analgesic effects. Additionally, NNPC has been shown to have anti-inflammatory properties, which may further contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
NNPC has several advantages for lab experiments. It exhibits potent analgesic properties and has been extensively studied for its potential use in the treatment of pain. However, NNPC is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, the exact mechanism of action of NNPC is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on NNPC. One area of research could focus on the development of more efficient synthesis methods for NNPC. Additionally, further studies could be conducted to elucidate the exact mechanism of action of NNPC. Further studies could also explore the potential use of NNPC in the treatment of other medical conditions, such as anxiety and depression. Finally, studies could be conducted to explore the potential side effects of NNPC and to develop strategies to minimize these side effects.
Synthesis Methods
NNPC can be synthesized through a multi-step process that involves the reaction of 4-nitrophenylbutyric acid with propargylamine to form the corresponding amide. The amide is then reduced with hydrogen gas in the presence of a palladium catalyst to yield the desired product. The synthesis of NNPC is a complex process that requires specialized equipment and expertise.
properties
IUPAC Name |
N-[4-(4-nitrophenyl)butyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-2-13-21-14-10-17(11-15-21)19(23)20-12-4-3-5-16-6-8-18(9-7-16)22(24)25/h1,6-9,17H,3-5,10-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCDWZMLBUBSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCCCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2582319.png)
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2582322.png)
![N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2582325.png)

![3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2582327.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2582331.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(dimethylamino)acrylate](/img/structure/B2582333.png)
![(E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2582335.png)
![2-Chloro-4-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-carbonyl]pyridine](/img/structure/B2582336.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2582339.png)

![2,2-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B2582342.png)